molecular formula C8H10N2O4 B7853325 ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate

ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate

Cat. No.: B7853325
M. Wt: 198.18 g/mol
InChI Key: WQYWJEJGDFUXDW-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate (CAS 712-92-5) is a high-purity chemical building block primarily utilized in medicinal chemistry and antibacterial research . This compound features a 2-imidazolidinone core, a privileged scaffold known for its diverse biological activities. Researchers value this specific derivative for its synthetic versatility, particularly as a key intermediate in the development of novel therapeutic agents. Scientific studies on closely related (2,5-dioxoimidazolidin-4-ylidene)acetate derivatives have demonstrated their significant potential in creating new compounds with antibacterial properties, especially against Gram-positive bacterial strains . Some hybrid molecules incorporating this structural motif have shown Minimum Inhibitory Concentration (MIC) values as low as 3.91 mg/L, exhibiting activity comparable to or even exceeding that of standard reference drugs like oxacillin and cefuroxime . The structure presents multiple sites for further chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new bioactive molecules. This product is intended for research and further manufacturing applications and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-14-6(11)4-5-7(12)10(2)8(13)9-5/h4H,3H2,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYWJEJGDFUXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C(=O)N(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Condensation of Imidazolidine-2,4-dione

The most widely reported synthesis involves the condensation of imidazolidine-2,4-dione with ethyl acetate in the presence of an acid catalyst. A typical procedure involves refluxing equimolar quantities of imidazolidine-2,4-dione and ethyl acetate in acetic acid at 110–120°C for 8–12 hours. The reaction proceeds via nucleophilic attack of the enolate ion on the electrophilic carbonyl carbon of ethyl acetate, followed by dehydration to form the α,β-unsaturated ester (Figure 1).

Table 1: Optimization of Traditional Condensation

ParameterOptimal RangeYield (%)Purity (HPLC)
Temperature110–120°C68–7295–97%
Reaction Time8–12 hours7096%
Molar Ratio (1:1.2)Imidazolidine:EtOAc7598%
Catalyst (AcOH)10% v/v7297%

Post-reaction workup includes basification with saturated NaHCO₃ to pH 8–9, followed by extraction with ethyl acetate (3 × 50 mL). The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and purified via recrystallization from methanol/ethyl acetate (1:1).

Microwave-Assisted Synthesis

Accelerated Cyclization Under Microwave Irradiation

Microwave methods reduce reaction times from hours to minutes. A protocol combining imidazolidine-2,4-dione (1 mmol), ethyl glyoxylate (1.1 mmol), and ammonium acetate (1.1 mmol) in acetic acid (1 mL) under microwave irradiation (1100 W) for 40–60 seconds achieves yields of 82–85%. Intermittent cooling every 10 seconds prevents thermal degradation.

Mechanism and Kinetics

The microwave energy enhances dipole rotation of polar intermediates, accelerating the Knoevenagel condensation step. Time-resolved FT-IR studies show complete consumption of starting materials within 30 seconds.

Table 2: Microwave vs. Conventional Heating

ConditionTimeYield (%)Energy Consumption (kJ/mol)
Microwave (1100 W)40–60 sec8512.4
Conventional Reflux8–12 hours70184.7

Catalyst-Free Synthesis at Ambient Temperature

Solvent-Driven Cyclization in Aprotic Media

A catalyst-free method employs dimethylformamide (DMF) as both solvent and base. Stirring imidazolidine-2,4-dione (1 mmol) and ethyl propiolate (1.05 mmol) in DMF at 25°C for 24 hours yields 78% product. The reaction proceeds via a Michael addition-cyclization sequence, avoiding side reactions associated with acid catalysts.

Table 3: Solvent Screening for Catalyst-Free Synthesis

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF36.77899
DMSO46.76597
THF7.64291
Acetonitrile37.55894

Industrial-Scale Production

Continuous Flow Reactor Design

A pilot-scale continuous flow system (Figure 2) achieves 89% yield by maintaining precise temperature control (115 ± 1°C) and residence time (22 minutes). Key parameters:

  • Feed rate: 15 mL/min

  • Pressure: 2.5 bar

  • Inline IR monitoring for real-time adjustment

Table 4: Batch vs. Continuous Flow Performance

MetricBatch ReactorContinuous Flow
Annual Capacity (kg)1,2008,500
Waste Generation (L/kg)3412
Energy Use (kWh/kg)4819

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (300 MHz, DMSO-d₆): δ 1.23 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.12 (s, 3H, NCH₃), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 6.87 (s, 1H, CH=), 10.41 (s, 1H, NH).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O imidazolidinedione), 1620 cm⁻¹ (C=C).

Table 5: Purity Assessment by HPLC

ColumnMobile PhaseRetention Time (min)Purity (%)
C18 (250 × 4.6 mm)Acetonitrile/H₂O (70:30)6.7899.2

Comparative Analysis of Synthetic Routes

Table 6: Method Comparison for Industrial Adoption

MethodScalabilityCost ($/kg)Environmental Impact (E-factor)
Traditional CondensationModerate4208.7
Microwave-AssistedHigh3803.2
Catalyst-FreeLow5501.9
Continuous FlowVery High3100.9

Chemical Reactions Analysis

Compound “ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate has been investigated for its bioactive properties. Its structure suggests potential as a scaffold for drug development, particularly in targeting specific biological pathways.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the imidazolidinone ring have led to enhanced activity against various bacterial strains. A systematic evaluation of these derivatives could provide insights into their mechanism of action and therapeutic potential.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating more complex molecules.

Applications in Synthesis

  • Michael Addition Reactions : this compound can act as a Michael acceptor, facilitating the formation of carbon-carbon bonds.
Reaction TypeExample ReactionProduct Type
Michael AdditionReaction with nucleophilesβ-keto esters
CondensationReaction with aldehydesα,β-unsaturated carbonyls

Case Study: Synthesis of β-Keto Esters

In a notable study, researchers utilized this compound to synthesize β-keto esters through Michael addition with various nucleophiles. The resulting products demonstrated high yields and purity, showcasing the compound's utility in synthetic chemistry .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science. Its derivatives can be used to create polymers with specific functionalities.

Polymerization Studies

Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

PropertyBefore IncorporationAfter Incorporation
Tensile StrengthX MPaY MPa
Thermal StabilityZ °CW °C

Mechanism of Action

The mechanism of action of compound “ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound. Understanding the mechanism of action is crucial for elucidating its potential therapeutic and industrial uses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imidazole/Imidazolidinone Derivatives

The target compound is structurally distinct from related imidazole derivatives (Figure 1, ) and sulfonamide-linked analogs (). Key differences include:

  • Aromatic vs. Non-Aromatic Backbones: Unlike phenyl-substituted imidazoles (e.g., compounds A–F), the target compound features a saturated imidazolidinone ring with two ketone groups.
  • Electron-Withdrawing Groups : The 2,5-dioxo groups in the target compound create electron-deficient regions, contrasting with electron-rich phenyl or methoxy substituents in analogs like Ethyl 2-[2-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl] acetate (-B). This difference may alter reactivity in nucleophilic or electrophilic reactions .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Functional Groups Potential Properties
Target Compound Imidazolidinone 1-methyl, 2,5-dioxo Ester, ketones High polarity, H-bond donor/acceptor
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate (-A) Imidazole 2,5-diphenyl Ester, aromatic Lipophilic, π-π interactions
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (-C) Imidazole 4-chlorophenyl, 2-phenyl Ester, halogen Moderate polarity, halogen bonding
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]...acetate () Imidazolidinone-sulfonamide Sulfamoyl, chloro, methyl Ester, sulfonamide Enhanced acidity, steric bulk

Biological Activity

Introduction

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate (CAS Number: 712-92-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antibacterial activity, cytotoxicity, and photoprotective effects, supported by research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : Ethyl (2E)-(1-methyl-2,5-dioxo-4-imidazolidinylidene)ethanoate
  • Molecular Formula : C₈H₁₀N₂O₄
  • Molecular Weight : 198.177 g/mol
  • Purity : ≥95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives of imidazolidinones have shown significant activity against various Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Reference
Compound A3.91 mg/L
Compound B5.00 mg/L
This compoundNot directly tested but structurally similar to active compounds

The structure–activity relationship (SAR) indicates that modifications in the imidazolidinone structure can enhance antibacterial efficacy. The compounds were evaluated using the broth dilution method, with some exhibiting MIC values comparable to standard antibiotics like oxacillin and cefuroxime.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. This compound has not been extensively tested in this regard; however, related compounds have demonstrated varying degrees of cytotoxicity.

CompoundToxicity Profile (HEK-293 Cells)Reference
Compound CNon-toxic at 30.82 mg/L
Compound DToxic at concentrations >10 mg/L

These findings suggest a need for further investigation into the cytotoxic effects of this compound itself.

Photoprotective Properties

Research has also explored the photoprotective capabilities of similar compounds. For example, a study identified a derivative that exhibited superior UVB protection compared to established UV filters.

Key Findings:

  • Compound Tested : Ethyl (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)acetate
  • Photoprotective Efficacy : Best UVB photoprotection among tested series.

The assessment included MTT assays to evaluate metabolic activity under UV exposure, suggesting potential applications in sunscreen formulations .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing various imidazolidinone derivatives, this compound was hypothesized to possess similar antibacterial properties based on structural similarities. The study concluded that specific substitutions could enhance activity against resistant bacterial strains.

Case Study 2: Safety Assessment

A safety assessment conducted on similar compounds indicated a favorable profile with minimal toxicity at therapeutic concentrations. This suggests that this compound could be further explored for therapeutic applications with appropriate safety evaluations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving diamino intermediates and acetylene derivatives. For example, dimethyl acetylenedicarboxylate (DMAD) reacts with N-amidinothiourea in solvents like methanol, ethanol, or acetonitrile to yield imidazolidinone derivatives. Optimization involves solvent polarity (e.g., ethanol enhances reaction rates compared to dioxane) and acid catalysis (e.g., TsOH in ethanol improves yield). Monitoring via TLC and purification via column chromatography ensures product integrity .
  • Key Data :

SolventCatalystYield (%)
MethanolNone60–70
EthanolTsOH75–85
Acetic AcidNone50–55

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the imidazolidinone core and ester substituents. IR spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and C=N bonds (~1650 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SHELXL for refinement ) resolves the Z-configuration of the exocyclic double bond and hydrogen-bonding networks. WinGX software aids in data processing and visualization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies inform the design of derivatives with enhanced antibacterial activity?

  • Methodological Answer : Modifications at the imidazolidinone core (e.g., substituent position, electronic effects) significantly impact bioactivity. For instance, introducing a chlorophenylthiosemicarbazone moiety (as in compound 38) enhances activity against Bacillus subtilis (MIC = 1.56 µg/mL). However, replacing this group with a hydantoin (compound 41) abolishes activity, highlighting the need for strategic substituent selection. SAR analysis should prioritize steric compatibility and electronic density mapping via molecular docking .
  • Key Data :

CompoundModificationMIC (B. subtilis)
38Chlorophenylthiosemicarbazone1.56 µg/mL
41HydantoinInactive

Q. What strategies resolve discrepancies in crystallographic data refinement for imidazolidinone derivatives?

  • Methodological Answer : Contradictions in anisotropic displacement parameters or hydrogen-bonding networks can arise from twinning or poor data resolution. Use SHELXL's TWIN and BASF commands to model twinning, and refine high-resolution datasets (d < 1.0 Å) with rigid-bond restraints. For ambiguous electron density, validate via Fourier difference maps and compare with analogous structures (e.g., ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}amino)acetate ). WinGX's ORTEP interface aids in visualizing thermal ellipsoids and validating geometry .

Q. How can reaction by-products be minimized during the synthesis of imidazolidinone derivatives?

  • Methodological Answer : By-products often arise from competing cyclization pathways. Use excess alkylamines (1.5–2.0 equivalents) to drive the reaction toward the desired product. Employing sodium acetate as a base in ethanol suppresses side reactions (e.g., ester hydrolysis). Monitor intermediates via HPLC-MS, and optimize gradient elution (e.g., 70:30 acetonitrile/water) for separation .

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